molecular formula C21H34O2 B8817160 3beta-Hydroxy-5alpha-pregnan-20-one

3beta-Hydroxy-5alpha-pregnan-20-one

Cat. No.: B8817160
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-5alpha-pregnan-20-one, also known as Allopregnanolone, is a neurosteroid derived from progesterone. It is a naturally occurring compound in the human body and plays a significant role in modulating the activity of the central nervous system. The molecular formula of this compound is C21H34O2, and it has a molecular weight of 318.4935 .

Preparation Methods

Synthetic Routes and Reaction Conditions

3beta-Hydroxy-5alpha-pregnan-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in an alcohol solvent, such as ethanol. This reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to convert progesterone into this compound through enzymatic processes. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-5alpha-pregnan-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Treatment of Mood Disorders
Allopregnanolone has been identified as a potential treatment for mood disorders, particularly premenstrual dysphoric disorder (PMDD) and postpartum depression. Its ability to modulate GABA_A receptors suggests a role in alleviating symptoms associated with these conditions. A pharmaceutical composition incorporating allopregnanolone has been developed to enhance solubility and improve pharmacokinetics, making it more effective for therapeutic use .

2. Neuroprotection
Research indicates that allopregnanolone provides neuroprotective effects against excitotoxicity and seizures. It acts as an allosteric modulator of the GABA_A receptor, enhancing inhibitory neurotransmission and potentially protecting against neuronal damage during episodes of increased excitatory activity . In animal models, it has been shown to reduce seizure activity induced by bicuculline during ethanol withdrawal, highlighting its neuroprotective properties .

3. Anti-inflammatory Effects
Allopregnanolone has demonstrated anti-inflammatory effects in the brain by enhancing IL-10 production and modulating toll-like receptor pathways. This suggests its potential utility in treating neuroinflammatory conditions and may have implications for broader immune responses .

Neurobiological Insights

1. Modulation of Neuronal Morphology
Studies have shown that allopregnanolone can induce rapid changes in neuronal morphology, leading to regression of neuritic extensions in cultured neurons. This effect is significant for understanding how neurosteroids influence neuronal development and plasticity, particularly during critical periods of brain maturation .

2. Interaction with Other Hormones
Allopregnanolone's effects can be influenced by other hormones such as estrogen. In certain contexts, it may promote filopodial growth in neurons previously affected by its retraction effects, indicating a complex interplay between neurosteroids and sex hormones in modulating brain structure and function .

Reproductive Health Applications

1. Hormonal Regulation
In reproductive health, allopregnanolone plays a role in the regulation of reproductive hormones and may influence processes such as ovulation and menstrual cycle regulation. Its metabolites are involved in the metabolism of progesterone, impacting fertility and pregnancy outcomes .

2. Anesthesia
There is emerging evidence that allopregnanolone may be beneficial in anesthetic practices due to its sedative properties. Its ability to enhance GABAergic transmission could be leveraged to improve anesthetic protocols and manage sedation levels during surgical procedures .

Case Studies and Research Findings

Study Title Findings Implications
Neurosteroid Effects on Neuronal MorphologyAllopregnanolone induces regression of neuritic extensions within 40 minutes of exposure.Understanding neuroplasticity and potential therapeutic avenues for neurodegenerative diseases .
Allopregnanolone in Mood DisordersDemonstrated efficacy in reducing symptoms of PMDD through GABA_A modulation.Potential for developing new antidepressant therapies based on hormonal modulation .
Anti-inflammatory MechanismsEnhances IL-10 signaling pathways in the brain, reducing neuroinflammation.Implications for treating conditions like multiple sclerosis or Alzheimer's disease .

Mechanism of Action

3beta-Hydroxy-5alpha-pregnan-20-one exerts its effects primarily through positive allosteric modulation of gamma-aminobutyric acid (GABA) A receptors. By enhancing the activity of these receptors, it increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. This modulation occurs through binding to specific sites on the GABA A receptor complex, which enhances the receptor’s response to GABA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-5alpha-pregnan-20-one is unique due to its specific configuration and potent effects on GABA A receptors. Its ability to modulate these receptors with high efficacy makes it a valuable compound in neuropharmacology and therapeutic applications .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3

InChI Key

AURFZBICLPNKBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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